BCI hydrochloride

説明

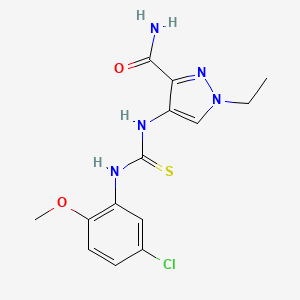

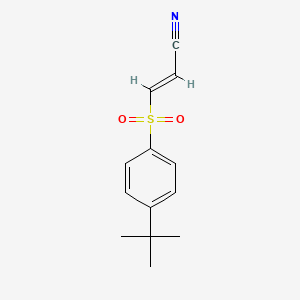

BCI hydrochloride, also known as (E/Z)-BCI hydrochloride, is a compound with the empirical formula C22H23NO · HCl and a molecular weight of 353.89 . It is a dual specificity phosphatase 6 (DUSP6) inhibitor . This compound shows anti-inflammatory activity and decreases reactive oxygen species (ROS) production .

Molecular Structure Analysis

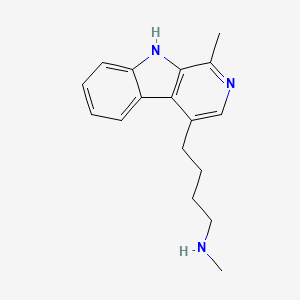

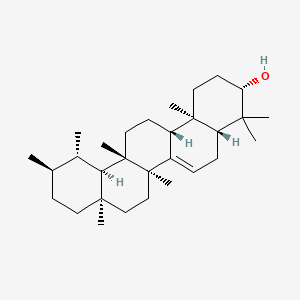

The molecular structure of this compound can be represented by the SMILES string Cl.O=C1C (=Cc2ccccc2)C (NC3CCCCC3)c4ccccc14 .

Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO to a concentration of 10 mg/mL . The storage temperature for this compound is 2-8°C .

科学的研究の応用

Brain–Computer Interfaces for Neuroprosthetic Control

A significant application of BCI (Brain-Computer Interface) hydrochloride is in the development of high-performance BCIs for controlling neuroprosthetic arms. Research has demonstrated the potential of BCIs to enable individuals with tetraplegia to control robotic arms with skill and speed comparable to able-bodied persons. This advancement represents a breakthrough in translating foundational theory and animal experiments into clinical studies, providing a model for other areas of clinical device research (Collinger et al., 2014).

Non-Medical Uses of BCI Technology

BCI as a Tool for Scientific Inquiry

BCIs serve as powerful tools for scientific inquiry into the nervous system. They facilitate the investigation of the brain in vivo and assist in reverse engineering brain functions. This application of BCIs underscores their importance in understanding and experimenting with brain dynamics (Wander & Rao, 2014).

BCI for Osteoporosis Treatment

BCI hydrochloride, specifically as a selective inhibitor of dual-specificity phosphatase 6 (DUSP6), has shown potential in treating osteoporosis. Research has revealed that BCI treatment can attenuate RANKL-mediated osteoclast differentiation, suggesting its effectiveness in preventing postmenopausal osteoporosis (Cai et al., 2021).

Ethical Considerations in BCI Research

User-Centered Design in BCI Research

作用機序

Target of Action

BCI hydrochloride (BCI) is a small molecule that functions as an inhibitor of dual-specificity phosphatase 6 (DUSP6) . DUSP6 is a negative regulator of MAPK kinases, which are involved in numerous cellular processes such as proliferation, differentiation, and survival .

Mode of Action

BCI inhibits the expression of DUSP6 in cells activated by lipopolysaccharide (LPS), a component of the cell wall of Gram-negative bacteria . This inhibition results in changes to the production of inflammatory cytokines, including IL-1β and IL-6 .

Biochemical Pathways

BCI affects several biochemical pathways. It activates the Nrf2 signaling axis, which plays a key role in the cellular response to oxidative stress . BCI also inhibits the NF-κB pathway, which is involved in immune and inflammatory responses, among other processes . Interestingly, the attenuation of LPS-induced inflammatory responses by BCI is independent of extracellular signal-regulated kinase (ERK) signaling .

Result of Action

BCI’s inhibition of DUSP6 expression and its effects on the Nrf2 and NF-κB pathways result in several molecular and cellular effects. These include a decrease in the production of reactive oxygen species (ROS), a reduction in the production of inflammatory cytokines, and an effect on macrophage polarization . In the context of cancer, exposure of colorectal cancer cells to BCI results in antitumor effects associated with cell cycle arrest and induction of apoptosis .

Action Environment

The action of BCI can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of Gram-negative bacteria, can upregulate DUSP6, which BCI then inhibits . .

将来の方向性

While I could not find specific future directions for BCI hydrochloride, research into DUSP6 inhibitors like this compound is ongoing, particularly in the context of inflammatory disease research . Further studies are needed to fully understand the potential therapeutic applications of this compound.

特性

IUPAC Name |

(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPATUDRDKCLPTI-QMGGKDRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

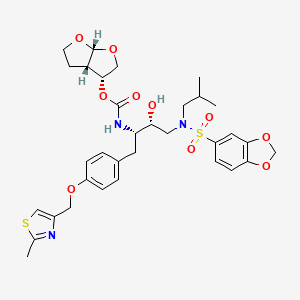

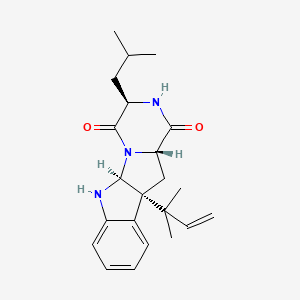

![Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate](/img/structure/B1667771.png)

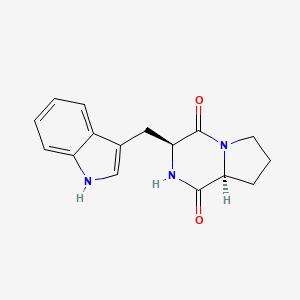

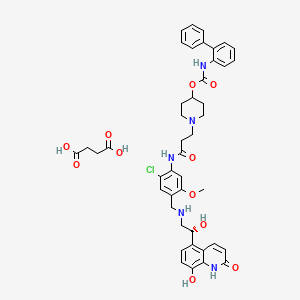

![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)